2-(3-Piperidinyl)ethyl 2-methylpropanoate hydrochloride
Overview
Description
2-(3-Piperidinyl)ethyl 2-methylpropanoate hydrochloride, also known as ethyl-homoveratrylamine hydrochloride, is a white crystalline powder. It has a molecular formula of C11H22ClNO2 and a molecular weight of 235.75 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a 2-methylpropanoate group . The exact mass of the molecule is 235.13400 .Scientific Research Applications
Anticancer Applications
- Anticancer Agent Synthesis : Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized, including compounds involving piperidine-4-carboxylic acid ethyl ester, showing potential as anticancer agents. Notably, some synthesized compounds displayed strong anticancer activity compared to doxorubicin, indicating their potential therapeutic value, although further in vivo studies are needed for confirmation (Rehman et al., 2018).
Antibacterial and Antioxidant Properties
- Synthesis and Antibacterial Activities : New 1-(4-substituted-phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols were synthesized, displaying moderate antibacterial activity against specific bacterial strains. Some of these compounds exhibited significant antioxidant activity, highlighting their potential for further biological applications (Гаспарян et al., 2011).
Alzheimer's Disease Treatment
- Potential Drug Candidates for Alzheimer’s Disease : Synthesized N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide displayed enzyme inhibition activity against acetylcholinesterase, a target for Alzheimer's disease treatment. The hemolytic activity assessment further validated their potential as new drug candidates (Rehman et al., 2018).
Antimicrobial Activities
- Antimicrobial Activity Screening : (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride was synthesized and characterized, with its antimicrobial properties evaluated against various bacterial strains and Candida albicans. The compound exhibited moderate antimicrobial activity, suggesting potential for further research in this area (Ovonramwen et al., 2019).
Properties
IUPAC Name |
2-piperidin-3-ylethyl 2-methylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-9(2)11(13)14-7-5-10-4-3-6-12-8-10;/h9-10,12H,3-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEZYTBQOSXYBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCCC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220032-00-7 | |
Record name | Propanoic acid, 2-methyl-, 2-(3-piperidinyl)ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220032-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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